molecular formula C14H9F3N4OS B12244799 N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12244799
M. Wt: 338.31 g/mol
InChI Key: MWMGNWMUYJQPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methyl-1,3-benzothiazole-2-amine, which is then reacted with 4-(trifluoromethyl)pyrimidine-2-carboxylic acid under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents or catalysts may be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against cancer cells, bacteria, or viruses, as well as its potential as an anti-inflammatory or analgesic agent.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzothiazole and pyrimidine rings may interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-benzothiazol-2-yl)-4-chloropyrimidine-2-carboxamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylpyrimidine-2-carboxamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-4-ethoxypyrimidine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, which can enhance the compound’s biological activity, chemical stability, and overall performance in various applications.

Properties

Molecular Formula

C14H9F3N4OS

Molecular Weight

338.31 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C14H9F3N4OS/c1-7-3-2-4-8-10(7)20-13(23-8)21-12(22)11-18-6-5-9(19-11)14(15,16)17/h2-6H,1H3,(H,20,21,22)

InChI Key

MWMGNWMUYJQPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.